4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a benzoxadiazocine ring system.
Properties
IUPAC Name |
4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-4-24-15-8-6-14(7-9-15)23-19(26)22-18-12(2)20(23,3)25-17-10-5-13(21)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJOPUBMFPEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves several steps. One common method includes the reaction of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid with HOBt (1-hydroxybenzotriazole) and pyrazole in the presence of DCC (dicyclohexylcarbodiimide) in dichloromethane at low temperatures . The reaction mixture is then warmed to room temperature and stirred for 24 hours, followed by purification through flash column chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and medical researchers.
Biological Activity
The compound 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C₁₅H₁₈BrN₂O₂S
- Molecular Weight : 369.28 g/mol
- Functional Groups : The presence of a bromine atom, an ethoxy group, and a thione functional group are significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 4-bromo derivatives exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds often possess enhanced antibacterial properties compared to their chlorinated analogs due to increased electron density on the nitrogen atoms within their structures .
Anticancer Activity
Recent investigations into the anticancer potential of related compounds suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may facilitate interactions with specific biological targets involved in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in PubMed highlighted the increased antibacterial activity of brominated thiosemicarbazides compared to their chlorinated counterparts. The study concluded that the presence of bromine significantly enhances the electron density on the nitrogen atoms, which contributes to stronger interactions with bacterial targets .
Study 2: Anticancer Potential
In a separate study focusing on similar diazatricyclic compounds, researchers found that these molecules exhibited potent anticancer activities against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through mitochondrial pathways .
| Compound | Activity | Mechanism |
|---|---|---|
| 4-Bromo-10-(4-ethoxyphenyl)-9,13-dimethyl... | Antibacterial | Electron density enhancement |
| Diazatricyclic analogs | Anticancer | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
